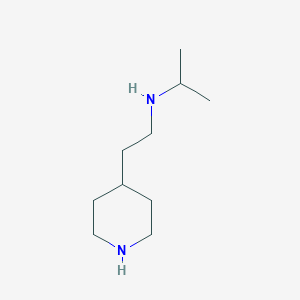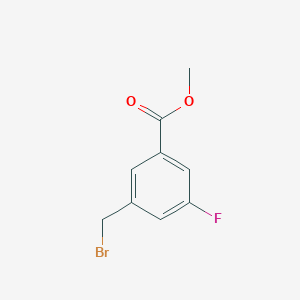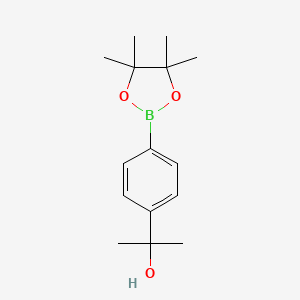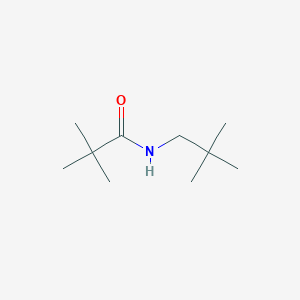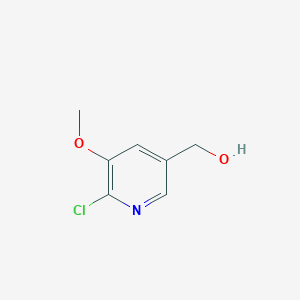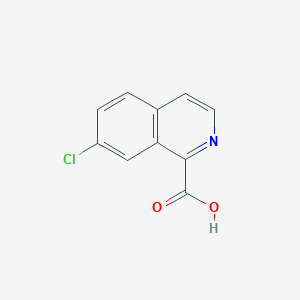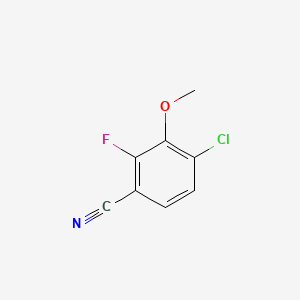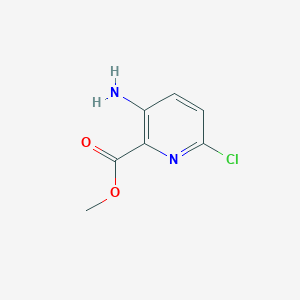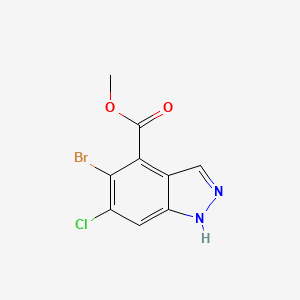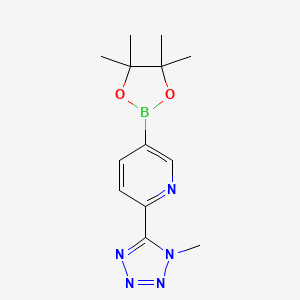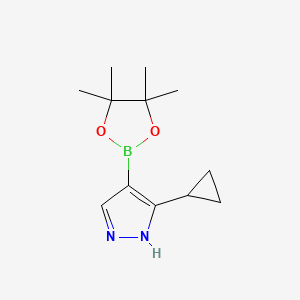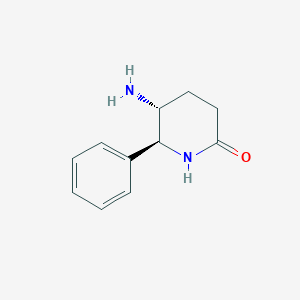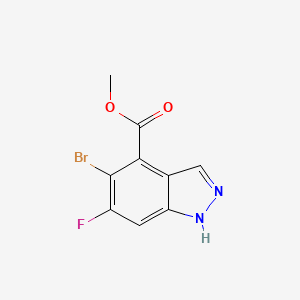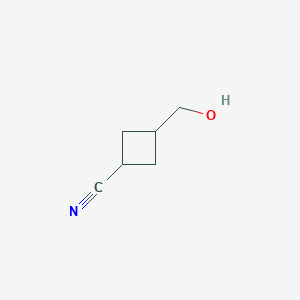
3-(hydroxymethyl)Cyclobutanecarbonitrile
Descripción general
Descripción
3-(hydroxymethyl)Cyclobutanecarbonitrile is a chemical compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(hydroxymethyl)Cyclobutanecarbonitrile can be analyzed using various tools such as MolView . This tool allows for the conversion of a 2D structural formula into a 3D model, providing a more comprehensive view of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(hydroxymethyl)Cyclobutanecarbonitrile include its molecular weight (111.14 g/mol) and its molecular formula (C6H9NO) .Aplicaciones Científicas De Investigación
Palladium-Catalyzed Reactions
3-(2-Hydroxyphenyl)cyclobutanones, which are closely related to 3-(hydroxymethyl)Cyclobutanecarbonitrile, are used in reactions with aryl bromides in the presence of palladium catalysts. These reactions produce 4-arylmethyl-3,4-dihydrocoumarins through a sequence involving carbon-carbon bond cleavage and formation, showcasing the compound's utility in complex organic synthesis (Matsuda, Shigeno, & Murakami, 2008).
Cycloaddition Reactions
3-Ethoxycyclobutanones, another compound similar to 3-(hydroxymethyl)Cyclobutanecarbonitrile, undergo cycloaddition reactions with pyridines, quinolines, and isoquinolines. These reactions produce formal [4+2] cycloadducts, demonstrating the compound's role in creating complex heterocyclic structures (Onnagawa, Shima, Yoshimura, & Matsuo, 2016).
Nuclear Magnetic Resonance Studies
The 13C NMR spectra of (hydroxymethyl)-cyclobutadieneiron tricarbonyl and their derived carbonium ions have been studied, providing insights into electron density donation from the metal to the exocyclic carbon atom (Eschbach, Seyferth, & Reeves, 1976).
Synthesis of Bicyclic Compounds
An improved synthetic approach towards 3-(2-chloroethyl) cyclobutanone, related to 3-(hydroxymethyl)Cyclobutanecarbonitrile, leads to the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. This process involves a reversible addition of hydrogen cyanide onto imines followed by an intramolecular nucleophilic substitution (De Blieck & Stevens, 2011).
Synthesis of Nucleosides
A study of photochemical [2 + 2] cycloaddition of chiral 3-chloro and 3-fluoro-5-hydroxymethyl-2(5H)-furanone to ethylene and acetylene explored the synthesis of purine cyclobutane and cyclobutene-fused nucleosides, highlighting the application of cyclobutanecarbonitrile derivatives in nucleoside synthesis (Flores et al., 2011).
Isomerization Studies
Epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile undergo isomerization into 3-hydroxymethylbicyclobutane-1-carboxylic acid derivatives, showcasing the compound's potential in isomerization reactions (Razin & Ulin, 2003).
Safety And Hazards
The safety data sheet for 3-(hydroxymethyl)Cyclobutanecarbonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .
Propiedades
IUPAC Name |
3-(hydroxymethyl)cyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCQMROOEJOBNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C#N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(hydroxymethyl)Cyclobutanecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



